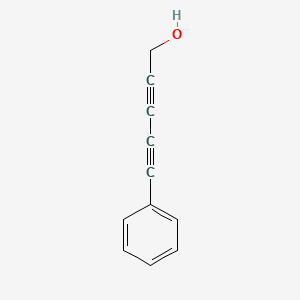

5-Phenylpenta-2,4-diyn-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

30353-46-9 |

|---|---|

Molecular Formula |

C11H8O |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

5-phenylpenta-2,4-diyn-1-ol |

InChI |

InChI=1S/C11H8O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,10H2 |

InChI Key |

SRVFKAOSEFBVKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC#CCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenylpenta 2,4 Diyn 1 Ol and Structural Analogues

Established Preparative Routes to 5-Phenylpenta-2,4-diyn-1-ol

The preparation of this compound is predominantly achieved through various coupling reactions, with copper catalysis playing a central role in the efficient formation of the conjugated diyne system.

Copper-catalyzed reactions are foundational in alkyne chemistry, offering selective and high-yielding pathways to unsymmetrical diynes. These methods generally involve the coupling of a terminal alkyne with an activated alkyne species.

A direct and effective method for synthesizing this compound involves the reaction between a pre-formed copper(I) acetylide and a haloalkyne. rsc.org In this approach, a terminal alkyne is first deprotonated with a strong base and then treated with a copper(I) salt, such as copper(I) iodide, to form a stable copper(I) acetylide. masterorganicchemistry.com These acetylides, which are often stable, polymeric solids, can then act as nucleophiles in a substitution reaction with a halogenated alkyne. masterorganicchemistry.comresearchgate.net

A specific synthesis of this compound has been demonstrated through the reaction of the copper(I) derivative of ethynylbenzene (phenylacetylene) with 3-bromoprop-2-yn-1-ol (B129685). rsc.org This reaction is typically carried out in a solvent like pyridine (B92270) at moderately elevated temperatures (35–50°C) and provides a straightforward route to the desired diynol. rsc.org

Table 1: Example of Copper(I) Acetylide Coupling for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Solvent | Temperature | Product |

|---|

Data compiled from research findings. rsc.org

The Cadiot–Chodkiewicz coupling is a powerful and highly selective method for preparing unsymmetrical 1,3-diynes. wikipedia.orgrsc.org The reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method is particularly advantageous as it minimizes the formation of symmetrical homo-coupled byproducts, which can be a challenge in other oxidative coupling reactions. wikipedia.org

The mechanism proceeds via the formation of a copper(I) acetylide in situ, which then undergoes a cycle of oxidative addition and reductive elimination with the haloalkyne to form the new carbon-carbon bond. wikipedia.org For the synthesis of this compound, the reactants would be phenylacetylene (B144264) and a 1-halo-prop-2-yn-1-ol (e.g., 1-bromo-prop-2-yn-1-ol). The reaction is typically catalyzed by copper(I) bromide or iodide, with a base such as piperidine (B6355638) or an aliphatic amine, and often includes a reducing agent like hydroxylamine (B1172632) to maintain the copper in its active Cu(I) oxidation state. wikipedia.orgrsc.org Recent advancements have introduced air-tolerant protocols using sodium ascorbate (B8700270) as a reductant, which suppresses unwanted side reactions. organic-chemistry.org

Table 2: Typical Conditions for Cadiot-Chodkiewicz Coupling

| Reactant A (Terminal Alkyne) | Reactant B (1-Haloalkyne) | Copper(I) Salt | Base | Solvent | Key Features |

|---|---|---|---|---|---|

| Phenylacetylene | 1-Bromo-prop-2-yn-1-ol | CuBr or CuI | Amine (e.g., piperidine) | Methanol, Ethanol, THF | High selectivity for unsymmetrical diynes. wikipedia.orgrsc.org |

This table represents a generalized protocol based on established Cadiot-Chodkiewicz reactions. wikipedia.orgrsc.orgorganic-chemistry.org

Oxidative coupling reactions provide another major pathway to diynes. These can be categorized as either homo-coupling (dimerization of a single alkyne) or cross-coupling (joining two different alkynes).

The Glaser coupling and its variations (e.g., Eglinton, Hay couplings) are classic examples of oxidative homo-coupling, typically using a copper(I) or copper(II) salt and an oxidant, such as molecular oxygen. rsc.org While these are primarily for synthesizing symmetrical diynes, modified procedures can be adapted for cross-coupling.

More sophisticated methods have been developed for the direct oxidative cross-coupling of two different terminal alkynes. One such strategy employs a nickel/copper co-catalytic system. nih.gov In this approach, two different terminal alkynes (e.g., phenylacetylene and propargyl alcohol) can be coupled in the presence of a nickel(II) chloride/copper(I) iodide catalyst and a ligand like TMEDA (tetramethylethylenediamine), using oxygen or air as the benign oxidant. nih.gov This method allows for the efficient synthesis of unsymmetrical 1,3-diynes, although controlling the selectivity to favor the desired cross-product over homo-coupled byproducts can require careful optimization of reaction conditions, such as using an excess of one alkyne. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates, increase yields, and enhance product purity. semanticscholar.orgnih.gov This technology utilizes microwave irradiation to generate heat efficiently and uniformly within the reaction mixture. While specific literature detailing the microwave-assisted synthesis of this compound is not prominent, the principles can be applied to the established copper-catalyzed coupling reactions.

For instance, a Cadiot-Chodkiewicz or a Sonogashira coupling could be performed in a sealed vessel under microwave irradiation. This approach would likely lead to a significant reduction in reaction time—from hours to minutes—and potentially allow for the use of less catalyst or milder reaction conditions. mdpi.comasianpubs.org The rapid heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating, often resulting in cleaner reactions with fewer side products. semanticscholar.org

Copper-Mediated Coupling Reactions

Derivatization and Functionalization of this compound

The structure of this compound contains three key functional regions amenable to further chemical modification: the primary alcohol, the phenyl ring, and the conjugated diyne system.

The primary alcohol (-CH₂OH) is a versatile handle for derivatization. It can be readily oxidized to the corresponding aldehyde or carboxylic acid (5-phenylpenta-2,4-diynoic acid). It can also undergo esterification with acyl chlorides or carboxylic acids, or etherification with alkyl halides under basic conditions to produce a wide range of functionalized analogues.

The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, typically at the para position due to steric hindrance, to introduce new substituents onto the aromatic ring.

The conjugated diyne moiety itself is a reactive functional group. It can participate in various reactions, including cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," if further modified to a terminal alkyne. nih.gov The diyne can also be partially or fully hydrogenated to yield the corresponding diene, alkene, or fully saturated alkyl chain, thereby providing access to a broader range of structural analogues like (2E,4E)-5-phenylpenta-2,4-dien-1-ol. nih.gov

Table 3: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagent(s) | Potential Product Class |

|---|---|---|---|

| Hydroxyl | Esterification | Acyl chloride, Pyridine | Esters |

| Hydroxyl | Etherification | Alkyl halide, NaH | Ethers |

| Hydroxyl | Oxidation | PCC or DMP | Aldehydes |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted analogues |

| Phenyl Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted analogues |

| Diyne | Hydrogenation | H₂, Lindlar's catalyst | (Z,Z)-Dienols |

This table outlines plausible chemical transformations based on the known reactivity of the compound's functional groups.

Halogenation Reactions to Form Substituted Diynes

The carbon-carbon triple bonds in this compound and its analogs are susceptible to halogenation, a key reaction for introducing functional handles that can be used in subsequent synthetic steps. For instance, the reaction of similar diyne structures with reagents like bromine or iodine can lead to the formation of di- or tetra-halo adducts, depending on the reaction conditions. These halogenated intermediates are valuable precursors for cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Research into the halogenation of related structures, such as 2-(4-arylthiazole-2-yl)acetonitriles, has shown that iodination in DMF can lead to the formation of 2,3-bis(4-aryl-1,3-thiazole-2-yl)but-2-enedicarbonitriles. researchgate.net Similarly, bromination of certain thioamides has been observed to result in partial ring bromination. researchgate.net These examples, while not directly involving this compound, illustrate the general reactivity of related systems towards halogenating agents.

Incorporation into Macrocyclic Systems, e.g., Calixarenes

The rigid, linear structure of diynes like this compound makes them attractive components for the construction of macrocyclic systems. Calixarenes, which are cyclic oligomers formed from phenols and aldehydes, are a prominent class of macrocycles where diyne functionalities can be incorporated. wikipedia.orgresearchgate.net These vase-shaped molecules possess hydrophobic cavities capable of encapsulating smaller molecules or ions, a property central to their function in host-guest chemistry. wikipedia.orgresearchgate.net

The synthesis of calixarenes involves the condensation of an electron-rich aromatic compound with an aldehyde. wikipedia.org By modifying the building blocks, for instance by using phenols bearing diyne substituents, it is possible to create calixarenes with embedded polyacetylene units. The lower rim of calixarenes can be chemically modified to fine-tune their interaction with guest molecules. nih.gov The incorporation of diyne moieties can influence the structural and binding properties of the resulting macrocycle. For example, calix acs.orgarenes have been synthesized with mixed ligating functional groups, and their complexation properties with alkali and alkaline earth metal cations have been studied. nih.gov

Homologation Sequences for Extended Polyynes

This compound can serve as a starting point for the synthesis of longer, conjugated polyynes through homologation sequences. These reactions systematically extend the carbon chain, adding more alkyne units. One common strategy involves the deprotonation of a terminal alkyne followed by reaction with a suitable electrophile, such as a haloalkyne. This process can be repeated to build up polyynes of desired lengths. The resulting extended polyynes are of interest for their unique electronic and optical properties.

Green Chemistry Principles Applied to Diyne Synthesis

The synthesis of diynes and polyynes is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of solvent-free reaction conditions and the design of sustainable catalysts.

Solvent-Free Reaction Conditions

Performing reactions without a solvent can significantly reduce waste and simplify product purification. Several studies have demonstrated the feasibility of solvent-free synthesis for various organic compounds. mdpi.combme.hu For example, the three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds has been successfully achieved under solvent-free conditions by heating a mixture of the reactants. mdpi.com Similarly, a one-pot multicomponent synthesis of pyrazole (B372694) derivatives has been developed using an environmentally sustainable reaction medium. bme.hu While not specific to this compound, these examples highlight a growing trend towards minimizing solvent use in organic synthesis that is applicable to diyne production.

Catalyst Design for Sustainable Diyne Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For diyne synthesis, research has focused on replacing precious metal catalysts with more abundant and environmentally benign alternatives.

A recyclable Cu@C2N nanocatalyst has been shown to be effective in the Glaser–Hay reaction for the synthesis of 1,3-diynes, with the catalyst being easily recovered and reused multiple times. rsc.org The development of catalysts that can operate under mild conditions and are based on earth-abundant metals is an active area of research. youtube.com Furthermore, metathesis cyclopolymerization of α,ω-diynes using Grubbs-type catalysts offers a powerful method for preparing functional polyacetylenes. acs.org Research in this area aims to develop catalysts with improved stability and selectivity. acs.org The use of biodegradable catalysts, such as honey, has also been explored for the synthesis of heterocyclic compounds, demonstrating the potential of natural products in promoting green chemical transformations. journaljpri.com

Reactivity and Advanced Chemical Transformations of 5 Phenylpenta 2,4 Diyn 1 Ol

Hydroelementation Reactions Across Diyne Bonds

Hydroelementation, the addition of an E-H bond (where E is a main group element or transition metal) across a C-C multiple bond, is a powerful tool for the functionalization of alkynes and diynes. rsc.org For 5-phenylpenta-2,4-diyn-1-ol, these reactions offer pathways to stereochemically and regiochemically defined alkenyl and diene structures. The presence of two triple bonds presents challenges and opportunities for selectivity. rsc.org

The addition of a silicon-hydride bond across the triple bonds of a diyne, known as hydrosilylation, can yield a range of vinylsilanes. The specific products formed depend on the catalyst, the silane (B1218182) used, and the reaction conditions. While specific studies on the hydrosilylation of this compound are not extensively detailed in the literature, general principles of diyne hydrosilylation suggest that mono- or bis-addition can occur, leading to enynes or dienes with silyl (B83357) groups. The regioselectivity of the addition is influenced by electronic and steric factors of both the diyne and the silane.

Hydroboration, the addition of a boron-hydride bond, is a highly valuable transformation. When applied to diynes, it can produce vinylboronates or diborylated dienes, which are versatile building blocks in organic synthesis, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org The reaction can be catalyzed or uncatalyzed, and the choice of borane (B79455) reagent and conditions dictates the outcome. rsc.org For a substrate like this compound, hydroboration could selectively occur at either the internal or terminal alkyne, providing access to a variety of functionalized intermediates.

The control of regio- and stereoselectivity is a central theme in the hydroelementation of diynes. rsc.orgrsc.org Mechanistic studies on related systems have revealed several key factors that govern the outcome of these reactions.

For hydroboration , radical mechanisms have been proposed. For instance, the anti-selective hydroboration of 1,3-diynes can be initiated by the thermal decomposition of an initiator like AIBN, leading to the formation of a thiyl radical. This radical then abstracts a hydrogen atom from an NHC–borane, generating an NHC–boryl radical. The regioselective addition of this boryl radical to the 1,3-diyne system results in an alkenyl radical that is conjugated with the remaining alkyne moiety. rsc.org

In transition-metal-catalyzed hydroelementation, the nature of the metal and its ligand sphere plays a crucial role. For example, nickel-catalyzed hydroalkylation of 1,3-dienes has been shown to proceed through oxidative addition of an E-H bond followed by migratory insertion of the diene. nih.govresearchgate.net The regio- and enantioselectivity are determined by a combination of electrostatic interactions, orbital interactions, and steric repulsions between the ligand, substrate, and catalyst. nih.govresearchgate.net While these studies are on dienes, similar principles of ligand and catalyst control are applicable to diyne systems, influencing whether the addition occurs at the C2-C3 or C4-C5 alkyne and with what stereochemistry (syn or anti).

Oxidative Transformations and Conversions

The alcohol and the diyne functionalities in this compound are both susceptible to oxidation, leading to a range of important molecular scaffolds.

The primary alcohol group of this compound can be oxidized to an aldehyde or a carboxylic acid using appropriate reagents. wikipedia.orglibretexts.orglibretexts.org The choice of oxidant and reaction conditions is crucial to achieve the desired oxidation state. For instance, milder reagents like pyridinium (B92312) chlorochromate (PCC) are typically used to stop the oxidation at the aldehyde stage, while stronger oxidants like chromic acid or potassium permanganate (B83412) would likely lead to the corresponding carboxylic acid. libretexts.orglibretexts.org The oxidation of the alcohol can also occur in concert with other transformations of the diyne system. In some cases, the oxidation can be part of a redox-neutral process where the alcohol is oxidized while another part of the molecule is reduced. acs.org

The diyne moiety is a precursor to heterocyclic structures through oxidative cyclization reactions. While direct examples with this compound are scarce, a study on the closely related N-(3-hydroxy-5-phenylpenta-1,4-diyn-1-yl)-N,4-dimethylbenzenesulfonamide (a sulfonamide derivative) provides significant insight into the potential of silver-catalyzed oxidative cyclizations. nih.govacs.org

In this work, the 1,4-diynamide-3-ol undergoes a silver(I)-catalyzed oxidative cyclization with an N-oxide to furnish 2-substituted furan-4-carboxamides. nih.govacs.org The reaction proceeds through a chemoselective pathway that is distinct from gold-catalyzed processes. nih.govacs.org

Table 1: Optimization of Silver-Catalyzed Oxidative Cyclization of a this compound Derivative nih.govacs.org (Data derived from the cyclization of N-(3-hydroxy-5-phenylpenta-1,4-diyn-1-yl)-N,4-dimethylbenzenesulfonamide with 8-methylquinoline (B175542) N-oxide)

| Entry | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |

| 1 | AgOTf (10) | DCM | 12 | 75 |

| 2 | AgOAc (10) | DCM | 12 | 55 |

| 3 | AgBF₄ (10) | DCM | 12 | 68 |

| 4 | Ag₂O (10) | DCM | 12 | 42 |

| 5 | AgOTf (10) | DCE | 12 | 70 |

| 6 | AgOTf (10) | THF | 12 | 65 |

DCM = Dichloromethane, DCE = 1,2-Dichloroethane, THF = Tetrahydrofuran

The proposed mechanism, supported by DFT calculations, involves the formation of a silver-π alkyne complex. acs.org This is followed by a series of steps including an intramolecular attack, leading to the formation of the furan (B31954) ring. This example highlights the utility of the this compound skeleton in constructing complex heterocyclic systems under mild, silver-catalyzed conditions.

Cycloaddition Chemistry Involving the Diyne Moiety

The conjugated diyne system is the most prominent feature of this compound, making it an ideal candidate for various cycloaddition reactions. These reactions offer powerful methods for the construction of complex cyclic and aromatic systems.

The Hexadehydro-Diels-Alder (HDDA) reaction is a thermal cycloisomerization that involves a 1,3-diyne and a third alkyne (a diynophile) to generate a highly reactive benzyne (B1209423) intermediate. rsc.orgresearchgate.netresearchgate.net This intermediate can then be trapped in situ to create highly substituted aromatic compounds. rsc.org The reaction is notable for proceeding without the need for metals or external reagents. researchgate.net

The general mechanism of the HDDA reaction can be depicted as follows:

Step 1: Cycloisomerization: The 1,3-diyne and a tethered or intermolecular diynophile undergo a [4+2] cycloaddition.

Step 2: Benzyne Formation: This cycloaddition leads to the formation of a benzyne intermediate.

Step 3: Trapping: The highly reactive benzyne is trapped by a suitable agent, leading to the final aromatic product.

While the 1,3-diyne unit within this compound makes it a suitable substrate for HDDA reactions, specific examples of its use in the literature are not widespread. However, the principles of the HDDA reaction suggest that if tethered to a diynophile, this compound could serve as a precursor for the de novo synthesis of substituted aromatic rings. rsc.orgresearchgate.net

Transition metal-catalyzed [2+2+2] cycloadditions of three alkynes are a powerful method for the synthesis of substituted benzene (B151609) derivatives. These reactions are often catalyzed by nickel, rhodium, or cobalt complexes. The diyne moiety of this compound can participate as two of the three alkyne components in such reactions.

In a rhodium-catalyzed oxidative annulation reaction, which can be considered a related transformation, this compound has been shown to react with N'-phenylacetohydrazide. ecust.edu.cnacs.org This reaction, using a rhodium catalyst and 1,3-dinitrobenzene (B52904) as an oxidant, results in the formation of a substituted 1-aminoindole (B1208307) derivative in a 62% yield. ecust.edu.cnacs.org This demonstrates the accessibility of the diyne system to transition metal-catalyzed cyclization processes.

| Reactants | Catalyst/Oxidant | Product | Yield | Reference |

| This compound, N'-Phenylacetohydrazide | [Cp*RhCl2]2 / 1,3-Dinitrobenzene | Substituted 1-aminoindole | 62% | ecust.edu.cnacs.org |

Organometallic Reactivity and Metal-Mediated Processes

The carbon-carbon triple bonds in this compound are excellent ligands for transition metals, leading to a diverse range of organometallic reactivity.

While specific examples of palladium complex formation and haptotropic rearrangements with this compound are not detailed in the available literature, the general principles of organometallic chemistry suggest its potential for such reactivity. Diynes are known to form stable complexes with palladium, and these complexes can undergo various transformations. Palladium-catalyzed reactions involving 1,3-diynes, such as C-C bond activation and regioselective alkenylation, have been reported for other diyne systems. researchgate.net

Copper(I) catalysis is widely used for the coupling of terminal alkynes, and this compound has been synthesized using such a method. The heterocoupling of phenylacetylene (B144264) and propargyl alcohol can be achieved using a CuCl2 catalyst and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in THF. researchgate.net Another synthesis involves the reaction of the copper(I) derivative of ethynylbenzene with 3-bromoprop-2-yn-1-ol (B129685) in pyridine (B92270). researchgate.net

A general procedure for the copper-catalyzed synthesis of unsymmetrical diynes is the Cadiot-Chodkiewicz cross-coupling reaction, which has been used to prepare a variety of diynes. researchgate.net

| Reactants | Catalyst/Base/Solvent | Product | Reference |

| Phenylacetylene, Propargyl alcohol | CuCl2 / DBU / THF | This compound | researchgate.net |

| Copper(I) derivative of ethynylbenzene, 3-Bromoprop-2-yn-1-ol | Pyridine | This compound | researchgate.net |

Reactions at the Hydroxyl Functionality

The primary hydroxyl group in this compound can undergo typical reactions of alcohols, such as oxidation and etherification. The oxidation of this compound with nickel peroxide in benzene has been reported to yield the corresponding aldehyde. researchgate.netresearchgate.net

Furthermore, the hydroxyl group can direct the regioselectivity of reactions on the diyne moiety. For example, in the hydrosilylation of this compound with triethylsilane using a Pt/TiO2 catalyst, the directing effect of the hydroxyl group leads to the formation of a silylated 1,3-enyne with a 75% isolated yield. rsc.org

| Reaction | Reagents | Product | Yield | Reference |

| Oxidation | Nickel peroxide, Benzene | 5-Phenylpenta-2,4-diynal | - | researchgate.netresearchgate.net |

| Hydrosilylation | Et3SiH, Pt/TiO2 | Silylated 1,3-enyne | 75% | rsc.org |

Synthesis of Heterocyclic Compounds from this compound

The construction of heterocyclic rings from this compound can be envisioned through several strategic approaches that leverage the unique electronic and structural features of the molecule. These include intramolecular cyclizations, where the hydroxyl group acts as an internal nucleophile, and intermolecular reactions with dinucleophiles that engage the diyne system.

Intramolecular Cyclization to Furans:

The synthesis of substituted furans from precursors bearing a hydroxyl group and an alkyne is a well-established methodology. In the case of this compound, an intramolecular cyclization can be initiated by the activation of one of the alkyne units towards nucleophilic attack by the terminal hydroxyl group. This process, often catalyzed by transition metals such as gold, palladium, or copper, would proceed through a 5-endo-dig cyclization pathway. The initial cyclization would form a vinyl-substituted furan intermediate, which could then undergo further transformations.

Intermolecular Cycloadditions to Pyrazoles and Isoxazoles:

The conjugated diyne system of this compound is an excellent substrate for cycloaddition reactions with 1,3-dipolar species or their synthetic equivalents. The reaction with hydrazine (B178648) and its derivatives is a classical and efficient method for the construction of the pyrazole (B372694) ring. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. These reactions typically proceed through a Michael addition of the nucleophile to one of the alkynes, followed by an intramolecular condensation to form the five-membered heterocyclic ring. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on the hydrazine or hydroxylamine.

A structurally related compound, 5-phenylpent-1-en-4-yn-3-one, has been shown to react with arylhydrazines to yield 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles. This reaction proceeds via condensation at the carbonyl group and the terminal double bond. researchgate.net While the starting material is different, this precedent suggests the feasibility of engaging the diyne system of this compound in similar cyclocondensation reactions.

Table 1: Potential Heterocyclic Syntheses from this compound

| Target Heterocycle | Reagent(s) | Potential Reaction Type | Key Intermediate(s) |

| 2-(Phenylethynyl)-5-methylfuran | Transition Metal Catalyst (e.g., Au(I), Pd(II)) | Intramolecular Cyclization | Vinyl-furan intermediate |

| 3(5)-(Phenylethynyl)-5(3)-(hydroxymethyl)pyrazole | Hydrazine (NH₂NH₂) | Intermolecular Cyclocondensation | Hydrazone intermediate |

| 3(5)-(Phenylethynyl)-5(3)-(hydroxymethyl)isoxazole | Hydroxylamine (NH₂OH) | Intermolecular Cyclocondensation | Oxime intermediate |

It is important to note that while these synthetic pathways are mechanistically plausible based on the known reactivity of similar functionalized diynes, specific experimental data for the conversion of this compound to these heterocyclic systems is not extensively reported in the scientific literature. Further research would be required to optimize reaction conditions and fully characterize the resulting products.

Advanced Spectroscopic Characterization and Analytical Techniques

Mass Spectrometry (MS) for Molecular and Mechanistic Insights

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of 5-Phenylpenta-2,4-diyn-1-ol is C₁₁H₈O. Its calculated monoisotopic (exact) mass is 156.057515 Da. Experimental verification of this exact mass using HRMS is a standard procedure for confirming the identity of a newly synthesized compound. While direct HRMS data for this specific compound was not found in the reviewed literature, the technique has been applied to confirm the structures of closely related diyne alcohols, such as 2-methyl-6-phenylhexa-3,5-diyn-2-ol and 6-phenylhexa-3,5-diyn-2-ol, lending confidence to its applicability and importance in characterizing such molecules. doi.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing compounds in solution, including labile reaction intermediates and organometallic complexes. In studies involving this compound as a substrate in gold-catalyzed reactions, ESI-MS was instrumental in detecting a key cationic intermediate, [PhenAu+PPh₃]⁺. uni-heidelberg.de The detection of this species at an m/z of 639.1284 provided direct evidence for its formation in the reaction mixture, offering crucial support for the proposed catalytic cycle. uni-heidelberg.de This demonstrates the power of ESI-MS in providing mechanistic insights by capturing snapshots of the reacting species.

Interactive Mass Spectrometry Data Table

| Compound/Ion | Molecular Formula | Analysis Type | m/z (Daltons) | Note | Source(s) |

|---|---|---|---|---|---|

| This compound | C₁₁H₈O | Calculated Exact Mass | 156.057515 | Monoisotopic mass | - |

| [PhenAu+PPh₃]⁺ | [C₃₀H₂₃AuN₂P]⁺ | ESI-MS | 639.1284 | Detected as a reaction intermediate | uni-heidelberg.de |

Ion Mobility Separation-Mass Spectrometry for Complex Mixture Analysis

While specific ion mobility separation-mass spectrometry (IMS-MS) data for this compound is not extensively detailed in the reviewed literature, the principles of this technique are highly applicable to its analysis, particularly within complex reaction mixtures. IMS-MS separates ions based on their size, shape, and charge, adding a fourth dimension of separation to traditional liquid chromatography-mass spectrometry (LC-MS). This is especially valuable for distinguishing between isomers and isobars, which is a common challenge in the synthesis of polyynes where side-products with the same mass but different structures can be formed. For instance, in the synthesis of related polyyne structures, mass spectrometry is routinely used to confirm the molecular weight, and the application of IMS would allow for more precise characterization and separation of the target compound from any isomeric impurities.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Reaction Monitoringbenchchem.comrsc.orgrsc.orgacs.org

Infrared (IR) spectroscopy is a fundamental technique for the characterization of this compound, providing a "vibrational fingerprint" of the molecule. The key functional groups present in the structure give rise to characteristic absorption bands in the IR spectrum. The most notable of these is the stretching vibration of the carbon-carbon triple bonds (C≡C) in the diyne chain, which typically appears in the region of 2100-2300 cm⁻¹. In one study, the IR spectrum of a compound containing the this compound moiety showed a characteristic peak for the C≡C stretch at 2246 cm⁻¹. doi.org The presence of the hydroxyl (-OH) group is also readily identified by a broad absorption band in the region of 3200-3600 cm⁻¹, with a reported value of 3387 cm⁻¹ for a derivative. doi.org The aromatic phenyl group exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. IR spectroscopy is also invaluable for monitoring the progress of reactions, such as the formation of the diyne structure or subsequent functionalization of the hydroxyl group.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) for related compounds |

| O-H | Stretching | 3200-3600 (broad) | 3387 doi.org |

| C≡C | Stretching | 2100-2300 | 2246 doi.org |

| Aromatic C-H | Stretching | 3000-3100 | - |

| Aromatic C=C | Stretching | 1450-1600 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysisrsc.orgacs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The extended π-conjugated system, comprising the phenyl ring and the diyne moiety, is a strong chromophore, leading to characteristic absorption bands in the UV-Vis spectrum. The analysis of these spectra can confirm the presence of the conjugated system and provide insights into its length and nature. In studies of related polyynes, UV-Vis spectroscopy is used to follow the formation of the conjugated system and to characterize the final products. rsc.org For example, the UV-Vis spectra of phenyl-capped polyynes show characteristic absorption bands that shift to longer wavelengths (bathochromic shift) as the number of conjugated triple bonds increases. While specific λmax values for this compound are not detailed, it is expected to absorb strongly in the UV region. The photostability of related compounds has also been investigated using UV/Vis/NIR spectroscopic measurements.

X-ray Diffraction (XRD) for Solid-State Molecular Architecturebenchchem.com

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. For this compound, an XRD analysis would provide precise bond lengths, bond angles, and information about the crystal packing. While a specific crystal structure for this compound has not been reported in the reviewed literature, the crystal structures of related 1,3-diynes have been determined. rsc.org Such analyses are crucial for understanding the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how these interactions influence the solid-state properties of the material. For instance, single-crystal X-ray diffraction analysis was used to confirm the regioselectivity of the oxidative annulation of asymmetrical 1,3-diynes, including this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) in a compound. This provides a direct confirmation of the empirical and molecular formula of this compound (C₁₁H₈O). The experimentally determined percentages of carbon and hydrogen are compared with the calculated theoretical values to verify the purity and composition of the synthesized compound. For a derivative of this compound, the calculated elemental analysis for C, H, N, and S was compared with the found values to confirm the successful synthesis. doi.org In another instance, the synthesis of a related compound reported the calculated and found percentages for carbon and hydrogen, demonstrating the utility of this technique in verifying the composition of novel compounds.

Applications of 5 Phenylpenta 2,4 Diyn 1 Ol in Advanced Organic Synthesis and Materials Science Research

Utility as a Core Building Block in Divergent Organic Synthesis

The combination of a conjugated diyne system and a primary alcohol functional group makes 5-Phenylpenta-2,4-diyn-1-ol a significant building block in the synthesis of intricate organic molecules. Its rigid framework and reactive sites allow for the construction of complex carbon skeletons and diverse molecular designs.

Precursor for Complex Natural Products and Analogues

Polyyne moieties are integral components of numerous naturally occurring compounds that exhibit significant biological activities, including anti-HIV, pesticidal, and anti-cancer properties. The synthesis of these natural products and their analogues often relies on the strategic incorporation of polyyne fragments. Compounds like this compound serve as important synthons, providing the core diyne structure that can be further elaborated.

Early synthetic strategies for assembling polyyne frameworks primarily utilized copper-catalyzed oxidative acetylenic coupling reactions, such as the Cadiot–Chodkiewicz and Glaser couplings. In modern synthesis, the focus has shifted to more advanced transition-metal-catalyzed alkynylation and asymmetric transformations, which have significantly broadened the accessibility of natural polyynes. The phenyl group in this compound can act as a stable protecting group or as a key structural element in the target molecule, while the primary alcohol offers a versatile handle for chain extension, esterification, or oxidation to introduce further complexity. This versatility allows for a "diverted total synthesis" approach, where modifications can be made at various stages to produce a library of natural product analogues for structure-activity relationship studies.

Intermediate in Heterocyclic Compound Development

The reactive nature of the diyne and alcohol functionalities in this compound makes it a suitable intermediate for the synthesis of various heterocyclic compounds. The development of nitrogen-containing heterocycles, which form the core of many pharmaceuticals, can be achieved through sequential reactions involving aminoalkynes and carbonyls. While not a direct aminoalkyne, the alcohol group of this compound can be readily converted to a leaving group (e.g., tosylate or halide) to allow for substitution with nitrogen nucleophiles, or oxidized to an aldehyde to participate in condensation reactions.

Furthermore, the diyne system can undergo various cyclization reactions. For instance, metal-catalyzed processes can facilitate intramolecular or intermolecular cycloadditions with other unsaturated systems to form complex fused-ring structures. The reaction of propargylamines with aldehydes, for example, can lead to the formation of fused azaheteroaromatics through a 6π-3-azatriene electrocyclization, highlighting a potential pathway where a derivative of this compound could be employed.

Development of π-Conjugated Systems for Materials Science

The extended π-conjugation of the phenyl and diyne groups imparts this compound with electronic properties that are highly desirable for applications in materials science, particularly in the field of molecular electronics and advanced polymers.

Scaffolds for Molecular Wires and Electronic Materials

Polyynes are distinguished from other organic chains by their exceptional rigidity and high electrical conductivity, making them prime candidates for use as molecular wires in nanotechnology. wikipedia.org The linear, sp-hybridized carbon chain provides a direct path for electron delocalization. Theoretical and experimental studies have shown that polyynes exhibit significantly higher conductance than other conjugated oligomers, with the conductance being weakly dependent on the length of the molecular chain. aps.org This makes them nearly ideal molecular wires. aps.org

The structure of this compound provides a fundamental scaffold for such materials. The phenyl group can serve as an anchoring point to a surface or as a component in a larger aromatic system, while the diyne chain acts as the conductive element. The terminal alcohol group offers a site for chemical modification, allowing the molecule to be tethered to electrodes, such as gold, often after conversion to a thiol-containing anchor group.

| Property | Description | Significance in Molecular Electronics |

| Structure | Linear chain of sp-hybridized carbon atoms. aps.org | Provides a rigid and direct pathway for charge transport. |

| Conjugation | Alternating single and triple bonds create a delocalized π-electron system. aps.org | Facilitates high electrical conductivity. |

| Conductance | An order of magnitude larger than other conjugated oligomers. aps.org | Enables efficient electron flow, acting as a molecular-scale wire. |

| Length Independence | Conductance is almost independent of the length of the polyyne chain. aps.org | Ensures stable performance as wire length is varied. |

Integration into Polymerizable Architectures

The functional groups on this compound allow for its integration into various polymer backbones, creating materials with tailored electronic and physical properties. The terminal alkyne can participate in homocoupling reactions, such as the Glaser-Hay coupling, to form polydiyne chains. This process creates highly conjugated polymers with extended polyyne segments.

Alternatively, the primary alcohol can be functionalized to create a polymerizable monomer. For instance, it can be converted into an ester with acrylic or methacrylic acid, allowing it to be incorporated into vinyl-type polymers via free-radical polymerization. Another approach is its use in acyclic diene metathesis (ADMET) polymerization. The direct synthesis of linear polymers containing precisely placed hydroxy groups has been demonstrated through ADMET, and this methodology could be applied to diene-functionalized derivatives of this compound.

| Polymerization Method | Functional Group Utilized | Resulting Polymer Type |

| Glaser-Hay Coupling | Terminal Alkyne | Polydiyne |

| Esterification then Radical Polymerization | Primary Alcohol | Acrylic/Methacrylic Polymer with Pendent Diyne Groups |

| Acyclic Diene Metathesis (ADMET) | Primary Alcohol (after conversion to a diene) | Unsaturated Polyester/Polyether |

Stabilization of Extended Linear Carbon Chains via Encapsulation in Nanotubes

Polyynes are known to be highly reactive, and their stability decreases as the chain length increases, making the synthesis of long linear carbon chains difficult in solution. nih.govmdpi.com A successful strategy to overcome this instability is the encapsulation of polyynes inside carbon nanotubes (CNTs). nih.govmdpi.comoup.com The nanotube acts as a nanoreactor and a protective shield, preventing cross-linking reactions between the polyyne chains. nih.govmdpi.comresearchgate.net

This method involves filling open-ended single-walled carbon nanotubes (SWCNTs) with shorter polyyne precursors, such as those structurally related to this compound. nih.gov Subsequent annealing at high temperatures promotes the reaction between the encapsulated polyynes, leading to the formation of much longer, stabilized linear carbon chains (LCCs). nih.govmdpi.com This technique has been used to synthesize LCCs containing over 100 carbon atoms. mdpi.com The interaction between the encapsulated polyyne and the nanotube wall can be studied using techniques like resonance Raman spectroscopy, which shows that charge transfer can occur between the host nanotube and the guest polyyne molecule.

| Step | Process | Purpose |

| 1 | Opening of SWCNT end caps | To allow entry of precursor molecules. oup.com |

| 2 | Filling | Introduction of polyyne precursors into the nanotube cavity, often from solution or vapor phase. nih.govoup.com |

| 3 | Annealing | High-temperature treatment to induce coalescence of shorter polyynes into long LCCs. nih.govmdpi.com |

| 4 | Characterization | Spectroscopic analysis to confirm the structure and properties of the encapsulated LCCs. |

Design and Synthesis of Functionalized Diyne Scaffolds

This compound serves as a valuable and versatile building block in the design and synthesis of complex functionalized diyne scaffolds. Its structure, featuring a terminal alkyne, a conjugated diyne system, and a primary alcohol, allows for a variety of chemical transformations to introduce diverse functional groups and construct larger, more elaborate molecular architectures. The reactivity of the terminal alkyne is particularly significant, enabling its participation in a range of powerful cross-coupling reactions to form new carbon-carbon bonds.

Key to the derivatization of the this compound scaffold are several well-established coupling reactions that are fundamental in the synthesis of symmetric and unsymmetric diynes and polyynes. These reactions provide a strategic approach to elongating the polyyne chain and introducing a wide array of substituents, thereby tuning the electronic, optical, and material properties of the resulting molecules.

Prominent Coupling Reactions for Scaffold Elaboration:

Cadiot-Chodkiewicz Coupling: This reaction is a cornerstone for the synthesis of unsymmetrical 1,3-diynes. It involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. organic-chemistry.orgalfa-chemistry.comwikipedia.orgrsc.org In this context, this compound acts as the terminal alkyne component, reacting with various haloalkynes to generate a diverse library of functionalized diyne scaffolds. The reaction mechanism typically involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition to the haloalkyne, followed by reductive elimination to yield the cross-coupled product. wikipedia.org This method is highly selective, producing the desired unsymmetrical diyne with minimal formation of homocoupled byproducts. wikipedia.orgnih.gov

Glaser Coupling: The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes, utilizing a copper(I) salt, such as copper(I) chloride or bromide, and an oxidant, often air. wikipedia.orgorganic-chemistry.org When this compound is subjected to Glaser coupling conditions, it dimerizes to form a symmetrical dodeca-5,7-diyn-1,12-diol derivative. This reaction is instrumental in the synthesis of symmetric diynes and can be adapted for the preparation of macrocyclic structures. wikipedia.org Variations of this reaction, such as the Hay coupling, which uses a TMEDA complex of copper(I) chloride, offer improved solubility and versatility. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This palladium-catalyzed reaction, which typically employs a copper(I) co-catalyst and an amine base, can be used to functionalize the terminal alkyne of this compound with a wide range of aryl and vinyl substituents. wikipedia.orglibretexts.orgmdpi.comorganic-chemistry.org The reaction proceeds under mild conditions and exhibits a broad substrate scope, making it a powerful tool for the synthesis of complex conjugated systems. wikipedia.org

The hydroxyl group of this compound provides an additional site for functionalization. It can be protected prior to the coupling reactions and then deprotected to allow for further chemical modifications, or it can be directly converted into other functional groups, such as esters, ethers, or halides, to create a wider range of diyne-based scaffolds. This multi-faceted reactivity makes this compound a key precursor for the development of novel organic materials with tailored properties for applications in materials science, including molecular electronics and nonlinear optics.

Table of Potential Functionalized Diyne Scaffolds Derived from this compound

| Starting Material | Coupling Partner | Coupling Reaction | Product Scaffold | Potential Functionalization |

| This compound | Bromoethynyltrimethylsilane | Cadiot-Chodkiewicz | 7-Phenyl-7-(trimethylsilyl)hepta-4,6-diyn-1-ol | Desilylation and further coupling |

| This compound | 1-Iodo-4-nitrobenzene | Sonogashira | 5-(4-Nitrophenyl)-5-phenylpenta-2,4-diyn-1-ol | Reduction of nitro group to amine |

| This compound | Itself (Oxidative Homocoupling) | Glaser | 1,12-Diphenyldodeca-5,7-diyn-1,12-diol | Esterification or etherification of hydroxyl groups |

| This compound | 1-Bromo-4-ethynylbenzene | Cadiot-Chodkiewicz | 1-(4-Bromophenyl)-7-phenylhepta-1,3,5,7-tetrayn-1-ol | Suzuki or Stille coupling at the bromo-position |

| This compound | 4-Iodoanisole | Sonogashira | 5-(4-Methoxyphenyl)-5-phenylpenta-2,4-diyn-1-ol | Cleavage of the methyl ether to a phenol |

Future Research Directions and Emerging Trends for 5 Phenylpenta 2,4 Diyn 1 Ol in Chemical Research

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of asymmetrically substituted diynes like 5-phenylpenta-2,4-diyn-1-ol typically relies on cross-coupling reactions. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. A key area of exploration will be the refinement of catalytic systems for Cadiot-Chodkiewicz and related cross-coupling reactions. While these methods are established, they often require careful control of reaction conditions to prevent homocoupling and other side reactions. The development of novel ligands and catalyst systems that offer higher yields and selectivity under milder conditions will be a significant advancement.

Furthermore, alkyne metathesis presents a promising, albeit more complex, avenue for the synthesis of conjugated polyynes. chemrxiv.org Research into molybdenum or tungsten-based catalysts that can selectively couple a diyne with another alkyne could offer a novel and more convergent approach to this compound and its derivatives. chemrxiv.org Additionally, the enantioselective addition of terminal diynes to aldehydes, a method that has been successfully applied to similar systems, could be adapted to produce chiral variants of this compound, opening up new avenues in stereoselective synthesis. acs.orgnih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Improved Cadiot-Chodkiewicz Coupling | Higher yields, greater selectivity, milder reaction conditions. | Development of novel copper and palladium catalyst systems with advanced ligands. |

| Alkyne Metathesis | Convergent synthesis, potential for building more complex polyynes. | Design of highly selective molybdenum and tungsten catalysts. chemrxiv.org |

| Enantioselective Alkynylation | Access to chiral propargyl alcohols. acs.orgnih.gov | Adaptation of existing protocols (e.g., Carreira or Trost) for diynes. acs.org |

Discovery of Unprecedented Reactivity Modes for the Diyne and Alcohol Functionalities

The conjugated diyne core of this compound is a hub of reactivity waiting to be explored. Future research is expected to uncover new reaction pathways beyond the well-known cycloadditions and coupling reactions. The presence of both a terminal and an internal alkyne, along with a primary alcohol, allows for a variety of selective transformations.

Hydrofunctionalization reactions, which involve the addition of an E-H bond across a triple bond, are a key area for future investigation. rsc.org The development of catalytic systems that can selectively add water, amines, or other nucleophiles to either the terminal or internal alkyne would provide a powerful tool for generating a diverse range of functionalized molecules. Gold and other transition metal catalysts, known to activate alkynes towards nucleophilic attack, will be central to these efforts. youtube.com

The primary alcohol functionality also offers a handle for a range of transformations. Palladium-catalyzed dehydrative coupling of the alcohol with terminal alkynes could lead to the formation of extended enyne systems. organic-chemistry.orgnih.gov Furthermore, the interplay between the alcohol and the diyne system could lead to novel intramolecular cyclization reactions, providing access to complex heterocyclic scaffolds.

Advancements in Catalytic Systems for Precision Transformations

The selective transformation of a multifunctional molecule like this compound hinges on the development of highly specific catalytic systems. Gold catalysis, in particular, has shown immense potential for the activation of alkynes. nih.gov Future research will likely focus on designing gold catalysts that can differentiate between the terminal and internal alkynes of the molecule, enabling regioselective functionalization. The electronic and steric properties of the ligands attached to the gold center will be a critical factor in achieving this control.

Palladium catalysis also offers a wealth of opportunities. mdpi.com The development of palladium catalysts for tandem reactions, such as a hydroarylation followed by a cyclization, could provide a one-pot method for the synthesis of complex polycyclic aromatic compounds from this compound. mdpi.com Cooperative catalysis, where two or more catalysts work in concert to promote a transformation, is another emerging trend that could be applied to this system. nih.gov

| Catalyst Type | Potential Application for this compound | Research Trend |

| Gold Catalysts | Regioselective hydrofunctionalization of the diyne. youtube.comnih.gov | Ligand design for enhanced selectivity. |

| Palladium Catalysts | Tandem hydroarylation/cyclization reactions. mdpi.com | Development of multifunctional catalysts for one-pot synthesis. |

| Cooperative Catalysts | Novel transformations involving both the diyne and alcohol. nih.gov | Combining different metal catalysts to achieve unique reactivity. |

Integration of Real-Time Reaction Monitoring with Automation in Diyne Chemistry

The study of complex reaction mechanisms and the optimization of reaction conditions in diyne chemistry can be greatly accelerated by the integration of real-time monitoring techniques with automated systems. Techniques such as benchtop Nuclear Magnetic Resonance (NMR) spectroscopy and flow NMR are becoming increasingly accessible and can provide detailed kinetic and mechanistic information as a reaction progresses.

Future research on this compound would benefit from the application of these techniques to, for example, monitor the progress of a selective catalytic transformation, allowing for rapid optimization of parameters such as catalyst loading, temperature, and solvent. The data generated from real-time monitoring can be fed into automated systems that can then adjust reaction conditions on the fly to maximize yield and minimize byproducts.

Synergistic Approaches Combining Experimental and Advanced Computational Methodologies

The synergy between experimental and computational chemistry is a powerful tool for understanding and predicting chemical reactivity. miamioh.edu In the context of this compound, density functional theory (DFT) calculations can be employed to predict the most likely sites of reaction, to elucidate the mechanisms of catalytic transformations, and to understand the electronic structure of the molecule and its transition states.

Future research will see a closer integration of these two approaches. For instance, computational screening of potential catalysts could precede experimental work, saving time and resources. Experimental results would then be used to refine the computational models, leading to a virtuous cycle of prediction and verification. This combined approach will be invaluable for unraveling the complex reactivity of this compound and for designing novel reactions with a high degree of predictability.

Expansion of Applications in Supramolecular Chemistry and Nanomaterials

The rigid, linear structure of the diyne unit makes this compound an attractive building block for supramolecular chemistry and nanomaterials. miamioh.edursc.orgnih.govresearchgate.net The phenyl and hydroxyl groups provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking, which can drive the self-assembly of the molecules into well-defined architectures.

A particularly exciting future direction is the use of this compound as a monomer for the synthesis of polydiacetylenes (PDAs). sigmaaldrich.com Topochemical polymerization of diacetylenes, often initiated by UV light or pressure, can lead to conjugated polymers with interesting chromic properties. sigmaaldrich.comoup.com The resulting polydiacetylenes from this compound could find applications in sensing, as their color can change in response to external stimuli. acs.orgnih.gov

Furthermore, the incorporation of this compound into more complex nanostructures, such as graphdiyne and related 2D materials, is another promising area of research. researchgate.netnih.govresearchgate.net Graphdiyne, a carbon allotrope containing both sp² and sp-hybridized carbon atoms, has unique electronic and optical properties. nih.gov The development of methods to incorporate this compound into these materials could lead to new functional nanomaterials with applications in electronics, catalysis, and energy storage. rsc.orgmdpi.com

| Application Area | Potential Role of this compound | Emerging Trend |

| Supramolecular Chemistry | Building block for self-assembled structures. miamioh.eduresearchgate.netrsc.org | Design of complex, functional architectures through non-covalent interactions. |

| Polydiacetylenes (PDAs) | Monomer for the synthesis of chromic polymers. sigmaaldrich.comoup.com | Development of novel sensors based on the colorimetric response of PDAs. acs.orgnih.gov |

| Graphdiyne and 2D Materials | Precursor for the synthesis of functional carbon nanomaterials. researchgate.netnih.govresearchgate.net | Exploration of the electronic and catalytic properties of novel 2D materials. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Phenylpenta-2,4-diyn-1-ol, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with phenylacetylene as the aryl source. React with a propargyl alcohol derivative under Sonogashira coupling conditions (Pd/Cu catalyst, base) to form the diyne backbone .

- Step 2 : Protect the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during subsequent steps. Deprotection can be achieved via tetrabutylammonium fluoride (TBAF) .

- Step 3 : Optimize solvent (e.g., THF or DMF) and temperature (60–80°C) to maximize yield. Monitor progress via TLC or GC-MS.

- Key Considerations : Catalytic systems (e.g., Pd(PPh₃)₄ vs. PdCl₂), stoichiometry of alkynyl precursors, and inert atmosphere requirements.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for alkynyl proton signals (δ 2.5–3.5 ppm) and hydroxyl proton (broad singlet, δ 1.5–2.5 ppm, exchangeable with D₂O).

- ¹³C NMR : Identify sp-hybridized carbons (δ 70–90 ppm) and aromatic carbons (δ 120–140 ppm).

- IR : Confirm O-H stretch (~3200–3600 cm⁻¹) and C≡C stretches (~2100–2260 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- Advanced Tip : Cross-validate with computational models (e.g., DFT calculations) to predict spectral data .

Q. How should this compound be stored to ensure stability, and what degradation pathways are likely?

- Methodological Answer :

- Storage : Seal in anhydrous conditions under nitrogen at 2–8°C to prevent oxidation or moisture absorption .

- Degradation Pathways :

- Oxidation : Alkyne groups may form peroxides under ambient light; use antioxidants like BHT.

- Hydrolysis : The hydroxyl group can esterify or react with acidic/basic impurities.

- Monitoring : Conduct periodic NMR or HPLC assays to detect degradation products.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Step 1 : Compare computational models (e.g., QSPR or DFT) with experimental kinetic data (e.g., reaction rates in polar vs. nonpolar solvents) .

- Step 2 : Identify discrepancies, such as unexpected regioselectivity in cycloadditions. Adjust model parameters (e.g., solvent effects or transition-state energies).

- Step 3 : Validate revised models with controlled experiments (e.g., isotopic labeling or substituent effects).

Q. What strategies are effective for optimizing the regioselectivity of this compound in [2+2] or [4+2] cycloadditions?

- Methodological Answer :

- Catalytic Tuning : Use Lewis acids (e.g., BF₃·Et₂O) to polarize alkyne bonds, favoring nucleophilic attack at specific positions .

- Steric Control : Introduce bulky substituents on the phenyl ring to direct cycloaddition partners.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize transition states for endo selectivity.

Q. How can Design of Experiments (DoE) principles be applied to improve synthetic yields and reproducibility?

- Methodological Answer :

- Factor Screening : Test variables (e.g., catalyst loading, temperature, solvent) using a fractional factorial design .

- Response Surface Methodology (RSM) : Optimize interactions between critical factors (e.g., Pd catalyst concentration vs. reaction time).

- Case Study : A Plackett-Burman design reduced side-product formation by 40% in analogous diyne syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.